7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic organic compound characterized by its unique structure, which includes two fluorine atoms and a nitrogen atom incorporated into the bicyclic framework. Its molecular formula is , and it has a molecular weight of 147.17 g/mol. The compound's structure can be represented using the SMILES notation: CC12CCNCC1C2(F)F . This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of fluorine, which often enhances biological activity and stability.
The chemical reactivity of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane primarily involves oxidation reactions, particularly at sites where functional groups are present. For instance, the introduction of additional functional groups can lead to further transformations such as nucleophilic substitutions or cycloadditions . The triazole derivatives of this compound can also undergo various reactions typical of azole compounds, including electrophilic substitutions.
Biologically, 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane exhibits significant potential as a pharmacological agent. Its structure allows it to interact with various biological targets, including enzymes and receptors. The presence of the triazole moiety in related compounds has been linked to antimicrobial and anticancer activities . Furthermore, fluorinated compounds are known to enhance metabolic stability and bioavailability, making them attractive candidates in drug development.
The synthesis of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane can be achieved through several methods:
These methods emphasize efficiency and yield while utilizing readily available starting materials.
The applications of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane are diverse:
Studies on the interactions of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane with biological targets have shown that its triazole moiety can form hydrogen bonds and π–π interactions with various enzymes and receptors. These interactions are crucial for understanding its mechanism of action in biological systems . Additionally, the fluorine atoms contribute to the compound's electronic properties, influencing its binding affinity.
Several compounds share structural similarities with 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,1-Difluoro-5-azaspiro[2.4]heptane | Spirocyclic | Contains one nitrogen atom; less complex than bicyclic structures |
| 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | Bicyclic | Similar fluorination pattern but smaller ring size |
| 1,1-Difluoro-5-azaspiro[2.5]octane | Spirocyclic | Larger structure; different spiro configuration |
| 6,6-Difluoro-3-azabicyclo[3.2.0]heptane | Bicyclic | Similar fluorination; different ring fusion pattern |
| 7-Methyl-aza-bicyclo[4,1,0]heptane | Bicyclic | Lacks fluorine; simpler structure |
The uniqueness of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane lies in its combination of fluorination and bicyclic structure that allows for extensive chemical modifications while maintaining stability and potential biological activity .